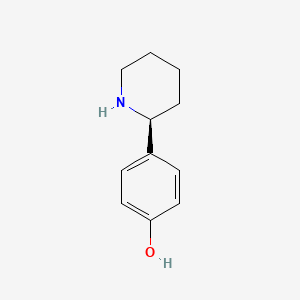

(S)-4-(Piperidin-2-yl)phenol

Description

Significance of Piperidine-Phenol Scaffolds in Contemporary Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery. researchgate.netresearchgate.net Its saturated and flexible nature allows it to adopt various conformations, enabling optimal interactions with biological targets. This structural versatility, combined with its basic nitrogen atom which can be protonated at physiological pH, often enhances a molecule's pharmacokinetic properties. The piperidine motif is found in numerous FDA-approved drugs, highlighting its importance in the development of treatments for a wide range of conditions, including neurological disorders, pain management, and cancer. acs.orgencyclopedia.pubijnrd.org

The phenol (B47542) group, an aromatic ring bearing a hydroxyl substituent, is another critical pharmacophore. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions with enzymes and receptors. nih.gov The strategic combination of a piperidine ring and a phenol group into a single molecular framework creates a bifunctional scaffold with significant potential for diverse biological activities. These scaffolds are investigated for their utility in developing agents targeting monoamine oxidase (MAO) for neurodegenerative diseases, as well as for their analgesic and antimicrobial properties. acs.orgresearchgate.net

Contextualizing (S)-4-(Piperidin-2-yl)phenol as a Distinct Research Target

Within the broad class of piperidine-phenol compounds, this compound represents a specific and intriguing research target due to its defined stereochemistry. The molecule features a chiral center at the 2-position of the piperidine ring, where the 4-hydroxyphenyl group is attached. This specific spatial arrangement, designated as (S), means that the molecule is not superimposable on its mirror image, the (R)-enantiomer.

The importance of stereochemistry in drug action is a fundamental principle in medicinal chemistry. mdpi.com Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comnih.govnih.gov One enantiomer may bind to a target with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. mdpi.comnih.gov

Therefore, the study of a single enantiomer like this compound is crucial for understanding the specific interactions that lead to a particular biological response. Research focused on this specific stereoisomer would aim to elucidate its unique biological activity, differentiate its effects from its (R)-enantiomer, and explore its potential as a building block for more complex and stereochemically pure therapeutic agents. The synthesis of such chiral 2-substituted piperidines is an active area of research, employing asymmetric synthesis techniques to achieve high enantiomeric purity. nih.govwhiterose.ac.uk

While extensive research has been conducted on various piperidine-phenol derivatives, specific detailed findings for this compound are not widely available in published literature. However, its structural motifs are present in compounds explored for various therapeutic targets. The data presented in the following tables are representative of related piperidine-phenol compounds and are included to illustrate the types of research findings common for this class of molecules.

Table 1: Physicochemical Properties of Representative Piperidine-Phenol Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 4-(Piperidin-4-yl)phenol | C₁₁H₁₅NO | 177.24 | 1.8 |

| 2-(Piperidin-4-yl)phenol | C₁₁H₁₅NO | 177.24 | 1.9 |

| This compound | C₁₁H₁₅NO | 177.24 | 1.8 |

This table presents predicted data for this compound alongside experimental or predicted data for its isomers to provide context. LogP is a measure of lipophilicity.

Table 2: Biological Activity of Representative Chiral Piperidine Derivatives

| Compound | Target | Activity (IC₅₀/Kᵢ) | Enantiomer Specificity |

| (3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine derivative | Opioid Receptors | Kᵢ = 0.41 nM (μ) | (3R,4R) isomer is more potent than (3S,4S) nih.gov |

| Chiral Piperidine-based MAO Inhibitor | MAO-A/MAO-B | IC₅₀ = 0.014 μM (MAO-A) | Para-hydroxy substitution enhances activity nih.gov |

This table provides examples of biological activities for chiral piperidine-phenol derivatives to illustrate the importance of stereochemistry. The data is not specific to this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-[(2S)-piperidin-2-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h4-7,11-13H,1-3,8H2/t11-/m0/s1 |

InChI Key |

YDYOXZKGPNTYAV-NSHDSACASA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=C(C=C2)O |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 4 Piperidin 2 Yl Phenol

Enantioselective Approaches to the Piperidine (B6355638) Ring System

The creation of the chiral center at the C2 position of the piperidine ring is the most critical aspect of synthesizing (S)-4-(Piperidin-2-yl)phenol. Chemists have developed a toolbox of asymmetric methods to achieve high levels of stereocontrol. These strategies include the use of chiral auxiliaries, biocatalytic transformations, and asymmetric catalysis.

Chiral Auxiliary and Ligand-Controlled Synthesis Strategies

Chiral auxiliaries are temporary chiral groups that are attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Several approaches have utilized this concept for piperidine synthesis. For instance, O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been employed as chiral auxiliaries to achieve diastereofacial differentiation in nucleophilic additions to N-functionalized aldimines, leading to the successful enantioselective synthesis of piperidine alkaloids. medchemexpress.com

Another powerful strategy involves the use of a chiral ligand to control the stereochemical outcome of a metal-catalyzed reaction. The kinetic resolution of racemic N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base system, such as n-BuLi paired with the chiral ligand sparteine. rsc.orgacs.org This method allows for the recovery of the starting material with high enantiomeric ratios (er). The enantioenriched N-Boc-2-arylpiperidines can then be further functionalized at the C2 position without loss of enantiopurity. rsc.orgacs.orgnih.gov

Organometallic complexes can also serve as powerful chiral auxiliaries. For example, an η4-dienetricarbonyliron complex can function as a stereocontrolling element in a double reductive amination cascade to produce 2-dienyl-substituted piperidines as a single diastereoisomer. whiterose.ac.uk

Table 1: Examples of Chiral Auxiliary and Ligand-Controlled Methods for Piperidine Synthesis

| Method | Chiral Controller | Key Transformation | Typical Product | Ref |

|---|---|---|---|---|

| Chiral Auxiliary | Carbohydrate Auxiliary | Nucleophilic addition to aldimine | 2-Substituted Piperidines | medchemexpress.com |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | Asymmetric Deprotonation | Enantioenriched N-Boc-2-arylpiperidines | rsc.org |

| Chiral Auxiliary | η4-Dienetricarbonyliron Complex | Double Reductive Amination | 2-Dienyl-substituted Piperidines | whiterose.ac.uk |

Biocatalytic and Enzymatic Resolution Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity. Transaminases (TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines. researchgate.net A biocatalytic approach using TAs has been developed for the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones. researchgate.netresearchgate.net This method can produce either enantiomer of the desired piperidine with high enantiomeric excess (ee >95%) by selecting the appropriate (R)- or (S)-selective transaminase. researchgate.net

A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase (EneIRED) provides another route to stereo-defined piperidines. nih.govmdpi.com This one-pot reaction converts N-substituted tetrahydropyridines into 3-substituted piperidines with precise stereochemistry, achieving high yields and enantioselectivity. mdpi.com Furthermore, enzymatic kinetic resolution is a well-established technique for separating racemic mixtures. For example, the enzymatic resolution of racemic 2-piperidineethanol (B17955) has been used as a key step in the enantioselective synthesis of various natural products. bohrium.com

Table 2: Biocatalytic Methods for Chiral Piperidine Synthesis

| Enzyme Class | Key Transformation | Substrate Type | Product | Selectivity | Ref |

|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination & Cyclization | ω-chloroketones | 2-Substituted Piperidines | up to >99.5% ee | researchgate.net |

| Amine Oxidase / Ene-Imine Reductase | One-pot Cascade | N-substituted Tetrahydropyridines | 3-Substituted Piperidines | up to 99% ee | nih.gov |

| Lipase | Kinetic Resolution | Racemic 2-Piperidineethanol | Enantioenriched 2-Piperidineethanol | - | bohrium.com |

Asymmetric Hydrogenation and Reductive Amination Protocols

Asymmetric hydrogenation of pyridine (B92270) derivatives is one of the most direct and atom-economical methods for synthesizing chiral piperidines. researchgate.net This approach typically involves the hydrogenation of a substituted pyridine or a pyridinium (B92312) salt using a chiral transition-metal catalyst. Iridium complexes featuring chiral phosphine (B1218219) ligands, such as Ir/SegPhos or MeO-BoQPhos, have been successfully employed for the asymmetric hydrogenation of N-benzylpyridinium salts. snnu.edu.cnnih.gov These reactions produce a variety of α-aryl and α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). nih.gov

Rhodium-catalyzed transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. rsc.orgnih.gov A rhodium catalyst can facilitate the asymmetric reductive transamination of pyridinium salts, using a chiral primary amine as the chirality source, to yield a wide range of chiral piperidines with excellent diastereo- and enantioselectivities. rsc.org A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has also been developed, providing access to enantioenriched 3-aryl-piperidines. nih.govacs.orgnews-medical.net

Reductive amination, where an amine reacts with a carbonyl compound to form an imine that is subsequently reduced, can also be performed stereoselectively. A double reductive amination cascade of a 1,5-keto-aldehyde, controlled by an iron-based chiral auxiliary, provides the corresponding piperidine product with complete stereocontrol. whiterose.ac.uk

Table 3: Asymmetric Hydrogenation Catalysts for Piperidine Synthesis

| Catalyst System | Substrate | Product Type | Selectivity | Ref |

|---|---|---|---|---|

| Iridium / MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | 2-(Hetero)aryl Piperidines | up to 99.3:0.7 er | nih.gov |

| Iridium / SegPhos | 2-Aryl-3-phthalimidopyridinium salts | 2,3-Disubstituted Piperidines | High ee and de | snnu.edu.cn |

| Rhodium / Chiral Amine | Pyridinium salts | Chiral Piperidines | High ee and de | rsc.org |

| Rhodium / (S)-Segphos | Dihydropyridine / Arylboronic acid | 3-Aryl-tetrahydropyridines | up to 96% ee | nih.gov |

Regioselective Functionalization of the Phenolic Moiety

The phenolic hydroxyl group is a strong activating group that directs electrophilic aromatic substitution primarily to the ortho and para positions. However, achieving regioselectivity can be challenging due to the high reactivity at multiple sites and the potential for the phenol (B47542) to be oxidized. researchgate.net Modern synthetic methods offer several solutions for the controlled functionalization of phenols.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for regioselective synthesis. mdpi.com For example, palladium-catalyzed C(sp²)–H bond allylic alkylation of phenols with 1,3-dienes can be directed specifically to the ortho position. nih.gov Similarly, iridium-promoted nucleophilic addition of methoxide (B1231860) to (oxo-η⁵-cyclohexadienyl)iridium complexes occurs exclusively at the ortho position, providing a route to ortho-functionalized phenols after an oxidative workup. Current time information in Bangalore, IN. These methods could potentially be applied to a protected form of the piperidine moiety to introduce substituents ortho to the hydroxyl group on the phenyl ring of this compound.

Another approach involves leveraging the inherent reactivity of phenols in processes inspired by nature. For instance, tyrosinase mimics have been developed for the aerobic oxygenation of phenols, which can functionalize multiple aromatic C-H bonds in a single operation.

Utility of this compound as a Chiral Building Block in Complex Molecule Synthesis

The (S)-2-(4-hydroxyphenyl)piperidine scaffold, the core of the title compound, is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. Its utility as a chiral building block is demonstrated by its incorporation into complex pharmaceutical agents, particularly those targeting the central nervous system. researchgate.net

A prominent example is the dopaminergic drug Preclamol. Syntheses of this molecule have utilized precursors that are structurally very similar to this compound. acs.orgnews-medical.net For instance, a rhodium-catalyzed asymmetric reaction has been used to create a 3-(3-hydroxyphenyl)piperidine derivative, which is a known precursor to (-)-Preclamol. nih.govacs.org This highlights the value of the hydroxyphenyl-piperidine motif in constructing such therapeutic agents.

Furthermore, the 2-arylpiperidine framework is a key component of many neurokinin (NK) receptor antagonists. researchgate.netCurrent time information in Bangalore, IN. These antagonists are investigated for the treatment of a wide range of conditions, including emesis, depression, and pain. The synthesis of potent and selective NK1 receptor antagonists often relies on building upon a chiral 2-phenylpiperidine (B1215205) core. rsc.orgresearchgate.net The presence of the phenol group in this compound provides an additional handle for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. The development of streamlined synthetic methods to access these piperidine-containing molecules, often reducing multi-step sequences to just a few transformations, underscores their importance in accelerating drug discovery. researchgate.net

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are crucial for the detailed structural elucidation of (S)-4-(Piperidin-2-yl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

| Nucleus | Expected Chemical Shift (ppm) | Key Structural Information |

|---|---|---|

| ¹H (Aromatic) | ~6.5-7.5 | Protons on the phenol (B47542) ring |

| ¹H (Piperidine) | ~1.5-3.5 | Protons on the saturated piperidine (B6355638) ring |

| ¹H (Phenolic OH) | Variable | Dependent on solvent and concentration |

| ¹³C (Aromatic) | ~110-160 | Carbons of the phenol ring |

| ¹³C (Piperidine) | ~20-60 | Carbons of the piperidine ring |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound. The spectra are characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of the molecule's bonds. jcsp.org.pkresearchgate.net

Key vibrational frequencies observed in related compounds include the O-H stretching of the phenolic group, typically seen as a broad band in the FT-IR spectrum. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also prominent. tsijournals.com Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. jcsp.org.pk Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data and aid in the precise assignment of vibrational modes. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Phenolic O-H Stretch | ~3400 (broad) | FT-IR |

| Aromatic C-H Stretch | ~3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | ~3000-2850 | FT-IR, Raman |

| Aromatic C=C Stretch | ~1600-1450 | FT-IR, Raman |

| C-N Stretch | ~1250 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of phenolic compounds typically displays absorption bands corresponding to π→π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring. Theoretical calculations can predict the electronic absorption spectrum, which can then be compared with experimental results to provide a deeper understanding of the electronic structure. iucr.org

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry plays a vital role in complementing experimental findings by providing detailed insights into the molecular and electronic structure of this compound at an atomic level.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized molecular geometry and electronic structure of molecules. acs.org By employing basis sets such as 6-311++G(d,p), researchers can calculate key structural parameters like bond lengths and angles with a high degree of accuracy, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.net These calculations are fundamental for understanding the three-dimensional arrangement of atoms and the distribution of electron density within the molecule.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed understanding of electron density distribution, charge transfer, and intramolecular interactions, offering insights into the molecule's Lewis structure and stability. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis elucidates the hyperconjugative interactions and electron delocalization that are key to its chemical behavior.

The stability of the molecule is significantly influenced by charge delocalization arising from hyperconjugative interactions. worldscientific.com The primary interactions involve the delocalization of electron density from donor (filled) Lewis-type NBOs to acceptor (empty) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.deacs.org A higher stabilization energy, E(2), corresponds to a more intense interaction between the electron donor and acceptor. acs.org

In molecules containing phenol and piperidine rings, significant electron delocalization occurs. This includes π → π* transitions within the aromatic system and interactions involving the lone pairs (LP) of the heteroatoms (oxygen and nitrogen). acs.org Specifically, interactions such as LP(O) → π(C-C) and LP(N) → σ(C-H) are expected. These delocalizations stabilize the molecule and influence its electronic properties. dergipark.org.tr The analysis of these interactions helps in understanding the electronic structure beyond a simple localized Lewis model. uni-muenchen.de

Table 1: Potential NBO Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted Significance |

| LP (O) | π* (Aromatic Ring) | n → π | High |

| LP (N) | σ (C-H bonds) | n → σ | Moderate |

| π (Aromatic Ring) | π (Aromatic Ring) | π → π | High |

| σ (C-H, C-C) | σ (Adjacent Bonds) | σ → σ* | Low to Moderate |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de It allows for the identification of electrophilic and nucleophilic sites, which is fundamental for predicting and understanding intermolecular interactions and chemical reactivity. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would highlight specific reactive regions:

Negative Regions (Red/Yellow): The most negative potential is expected to be localized around the oxygen atom of the phenolic hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The nitrogen atom in the piperidine ring would also exhibit a negative potential, making both sites potential hydrogen bond acceptors and targets for electrophiles. researchgate.net

Positive Regions (Blue): The most positive potential would be found around the hydrogen atom of the hydroxyl group, making it a primary hydrogen bond donor site. researchgate.net The hydrogen atom on the piperidine nitrogen would also show a significant positive potential.

Neutral Regions (Green): The carbon skeleton of the aromatic and piperidine rings would generally display a neutral potential.

This detailed charge distribution map is invaluable for predicting how the molecule will interact with biological targets like proteins or enzymes. researchgate.net

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. researchgate.net The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a behavior governed by its electronic structure. Computational chemistry allows for the theoretical prediction of NLO properties by calculating key parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

A molecule's potential for NLO activity is often associated with intramolecular charge transfer between an electron donor and an electron acceptor, connected by a π-conjugated system. jcsp.org.pk In this compound, the electron-donating hydroxyl group and the π-system of the phenol ring could facilitate such charge transfer. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of NLO activity, with larger values suggesting a stronger response. jcsp.org.pkmetall-mater-eng.com Studies on similar phenol and piperidine derivatives have shown that these structures can possess significant NLO properties, often with hyperpolarizability values many times greater than that of standard reference materials like urea. jcsp.org.pk

Table 2: Theoretical NLO Parameters

| Parameter | Symbol | Description | Predicted Value for this compound |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Data not available in search results |

| Linear Polarizability | α | The molecule's ability to form an induced dipole moment in an electric field. | Data not available in search results |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. | Data not available in search results |

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational simulation that predicts the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. researchgate.net This technique is fundamental in drug discovery for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govresearchgate.net

For this compound, docking simulations would explore how its structural features interact with the amino acid residues within a protein's active site. Key interactions would include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor (or donor if protonated). e-bookshelf.de These interactions are crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The aromatic phenol ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The benzene (B151609) ring can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov

The results of docking studies are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net These simulations provide a static snapshot of the most probable binding mode, guiding further optimization of the ligand structure. nih.gov

Advanced Molecular Dynamics Simulations for Conformational Analysis and Biological Interactions

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a molecule and its interactions over time. nih.govrsc.org MD is a powerful tool for studying the conformational flexibility of ligands and the stability of protein-ligand complexes. researchgate.netresearchgate.net

For this compound, MD simulations can provide critical insights into:

Conformational Analysis: The piperidine ring is not planar and typically adopts a stable chair conformation. nih.gov MD simulations can explore the energy landscape of different conformers (e.g., chair, boat, twist-boat) and determine their relative populations and the energy barriers for interconversion. mdpi.com This is crucial as the specific conformation can significantly affect binding affinity to a biological target.

Biological Interaction Stability: By running simulations on the protein-ligand complex predicted by docking, MD can assess the stability of the binding pose. nih.gov It can reveal how the ligand and protein residues adjust to each other, identify key water-mediated interactions, and calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone.

Analysis of MD trajectories helps to understand the dynamic nature of the molecular recognition process, which is essential for a complete picture of the compound's biological activity. nih.gov

Pharmacological and Biological Activity Profiling

Enzyme Inhibition Potentials

There is no available scientific literature detailing the inhibitory effects of (S)-4-(Piperidin-2-yl)phenol on the following enzymes:

Receptor Ligand Binding and Functional Efficacy

Similarly, a thorough search of scientific databases and literature yielded no studies on the receptor ligand binding properties or the functional efficacy of this compound. The affinity of this compound for any specific biological receptors and its subsequent functional effects as an agonist, antagonist, or inverse agonist remain uninvestigated in the public domain.

Due to the lack of available research, data tables for the aforementioned pharmacological and biological activities cannot be generated.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the chemical compound "this compound" that adheres to the specific pharmacological and biological activity profile requested.

The conducted searches did not yield specific research findings for "this compound" in the following areas:

Opioid Receptor Interactions: No specific binding affinities, functional data, or antagonism profiles for Mu, Delta, Kappa, or Nociceptin receptors were found for this particular compound. While research exists on other 4-(hydroxyphenyl)piperidine derivatives showing opioid receptor activity, these findings cannot be accurately attributed to the this compound isomer.

Dopamine (B1211576) Receptor Subtype Selectivity: There is a lack of information regarding the binding profile and selectivity of this compound for dopamine receptor subtypes, including the D4 receptor.

Interaction with NMDA Receptor Subtypes: No studies were identified that investigate the interaction of this compound with N-Methyl-D-Aspartate (NMDA) receptors or their associated PCP binding sites.

In Vitro Antimicrobial and Antifungal Efficacy: Specific data on the antibacterial and antifungal spectrum and potency (such as Minimum Inhibitory Concentration values) for this compound against various pathogenic strains are not available in the reviewed literature. Research on the antimicrobial properties of other piperidine (B6355638) and phenol (B47542) derivatives exists, but this is not specific to the requested molecule.

Cellular and Molecular Activity: Detailed information on the cellular and molecular mechanisms of action for this compound is not described in the available scientific literature.

Due to the absence of specific data for "this compound" in these key areas, it is not possible to construct a scientifically accurate and thorough article that meets the requirements of the provided outline. The creation of such an article would necessitate speculative information, which would compromise the integrity and factual basis of the content. Further experimental research and publication in peer-reviewed journals are required to elucidate the pharmacological and biological activities of this specific compound.

Cellular and Molecular Activity

Anticancer Activities in Defined Cell Lines

Recent research has highlighted the potential of piperidine-containing compounds as anticancer agents. nih.govijnrd.org While comprehensive studies on this compound are emerging, the broader class of piperidine derivatives has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain piperidine derivatives have been shown to inhibit the growth of human leukemia cells (K562 and Reh). researchgate.net Studies on other related compounds have indicated cytotoxic activity against A549 lung cancer cells. researchgate.net The anticancer mechanisms of piperidine and its analogs are multifaceted, often leading to the activation of molecular pathways that induce apoptosis, or programmed cell death, in cancerous cells. nih.gov

Interactive Table: Anticancer Activity of Piperidine-Related Compounds

| Compound Class | Cell Line | Noted Effect |

|---|---|---|

| Piperidine Derivatives | K562 (Human Leukemia) | Growth Inhibition |

| Piperidine Derivatives | Reh (Human Leukemia) | Growth Inhibition |

This table represents the activities of the broader class of piperidine derivatives, as specific data for this compound is still under investigation.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govbio-connect.nl The modulation of this pathway is a key strategy in the development of novel cancer therapies. nih.gov Both piperine (B192125) and piperidine have been reported to activate several molecular pathways, including the PI3K/Akt pathway, which can lead to the apoptosis of cancer cells. nih.gov The hyperactivation of the PI3K/Akt pathway is observed in a wide variety of cancer types, making its components viable targets for therapeutic intervention. nih.gov The development of AKT inhibitors is an active area of research, with some novel inhibitors incorporating a piperidin-4-yl group in their structure. nih.gov

Interactive Table: Role of the PI3K/Akt Pathway in Cancer

| Pathway Component | Function in Cancer | Therapeutic Strategy |

|---|---|---|

| PI3K | Promotes cell growth and survival | Inhibition |

| Akt (Protein Kinase B) | Regulates cell proliferation and survival | Inhibition |

This table provides a general overview of the PI3K/Akt pathway's role in cancer, a pathway that piperidine-related compounds are known to modulate.

Anti-inflammatory Properties

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory effects. nih.gov The anti-inflammatory properties of various piperidine derivatives have also been documented, suggesting that this class of compounds holds promise for the treatment of inflammatory conditions. ijnrd.orgnih.gov The mechanisms underlying these anti-inflammatory effects often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. nih.gov For example, some 2-(Piperidin-4-yl)acetamides have been investigated as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammatory processes. nih.gov

Interactive Table: Anti-inflammatory Potential of Related Compounds

| Compound Class | Mechanism of Action | Therapeutic Target |

|---|---|---|

| Phenolic Compounds | Antioxidant, NF-κB pathway inhibition | Inflammatory mediators |

This table summarizes the anti-inflammatory properties of broader compound classes to which this compound belongs.

Based on a comprehensive search for scientific literature, it is not possible to generate an article that strictly adheres to the provided outline for the chemical compound "this compound." The available research data is insufficient to provide thorough, informative, and scientifically accurate content for each specified section and subsection.

Extensive searches for detailed research findings on the structure-activity relationship (SAR) and pharmacophore elucidation of "this compound" did not yield specific studies that systematically investigate the following:

Stereochemical Influence on Biological Activity and Receptor Selectivity: While the importance of stereochemistry in drug action is a well-established principle, specific studies comparing the biological activity and receptor selectivity of the (S) and (R) enantiomers of 4-(Piperidin-2-yl)phenol were not found.

Modifications of the Piperidine Ring System: There is a lack of specific data on how N-substitutions and other ring substitutions on the piperidine moiety of this particular compound affect its potency and selectivity. Conformational influence studies for this specific scaffold are also not available in the reviewed literature.

Alterations to the Phenolic Moiety: Detailed research on how substituents on the phenolic hydroxyl group affect its acidity and hydrogen bonding interactions in the context of its biological activity could not be located. Similarly, studies on the effects of positional isomerism of the hydroxyl group on aromatic ring interactions for this compound are not available.

While general principles of medicinal chemistry and the SAR of broader classes of piperidine and phenol-containing compounds exist, applying these generalities to "this compound" without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and detailed article. The creation of data tables and the reporting of detailed research findings are not feasible without dedicated studies on this compound and its analogs.

Therefore, due to the absence of specific and detailed scientific literature directly addressing the structure-activity relationships of "this compound" as outlined, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Pharmacophore Elucidation

Linker Chemistry and Spatial Orientation Effects on Target Binding in (S)-4-(Piperidin-2-yl)phenol Analogs

The relationship between the structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For analogs of this compound, the nature of the chemical linker connecting the piperidine (B6355638) and phenyl rings, as well as the resultant three-dimensional spatial orientation of these key moieties, plays a pivotal role in determining the compound's affinity and selectivity for its biological targets. While this compound itself features a direct bond between the piperidine and phenol (B47542) rings, synthetic analogs that introduce various linkers have provided significant insights into the pharmacophoric requirements for potent biological activity.

Research into the structure-activity relationship (SAR) of these analogs has demonstrated that the length, rigidity, and chemical nature of the linker are critical determinants of target binding. The introduction of different linkers, such as flexible alkyl chains, more rigid aromatic systems, or hydrogen-bonding capable amide and ether functionalities, directly influences the conformational flexibility of the molecule. This, in turn, affects how well the piperidine and phenol groups can adopt the optimal orientation to interact with specific residues within the binding pocket of a biological target.

Impact of Linker Type on Binding Affinity

Studies on related piperidine-containing compounds have shown that modifications to the linker can drastically alter biological activity. For instance, in a series of N-substituted phenyldihydropyrazolones with a piperidine linker, it was observed that apolar moieties, such as aryl or benzyl (B1604629) rings attached to the piperidine, resulted in the most active compounds against Trypanosoma cruzi amastigotes. frontiersin.org Conversely, the introduction of more polar substituents on the piperidine generally led to a decrease in activity. frontiersin.org This suggests that for certain targets, a degree of lipophilicity in the linker region is favorable for optimal binding.

In the context of matrix metalloproteinase (MMP) inhibitors, a series of N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were synthesized to explore the impact of the N-substituent, which acts as a linker to various chemical groups. nih.gov This work highlighted the importance of the linker in achieving both potency and selectivity. nih.gov

The following table summarizes the conceptual impact of different linker types on the properties of this compound analogs, based on general principles observed in related compound series.

| Linker Type | Key Characteristics | Potential Impact on Target Binding |

| Alkyl Chain | Flexible, varying lengths | Allows for conformational adaptability to the binding site. Optimal length is crucial; chains that are too short may prevent key interactions, while those that are too long can introduce entropic penalties. |

| Ether | Flexible with a polar oxygen atom | The oxygen can act as a hydrogen bond acceptor, potentially forming a key interaction with the target. It maintains a degree of flexibility. |

| Amide | More rigid, contains hydrogen bond donor and acceptor | Introduces conformational constraint, which can be favorable if it pre-organizes the molecule in the bioactive conformation. The amide group can participate in crucial hydrogen bonding interactions. |

| Aromatic Ring | Rigid and planar | Significantly restricts conformational freedom, which can lead to a higher affinity if the resulting orientation is optimal for binding. Can also participate in π-stacking interactions with aromatic residues in the binding site. |

Spatial Orientation and Conformational Effects

The stereochemistry of the piperidine ring, particularly at the C2 position where the phenyl-containing moiety is attached, is fundamental to the spatial orientation of the molecule. In many 2-substituted piperidine and piperazine (B1678402) systems, there is a conformational preference for the substituent to occupy an axial position. This orientation can place key pharmacophoric features in a specific spatial arrangement that is required for productive interaction with a receptor.

For example, in a study of 2-substituted piperazines, the axial conformation was found to be preferred and was further stabilized by intramolecular hydrogen bonds in ether-linked compounds. nih.gov This axial orientation was crucial for mimicking the spatial arrangement of key nitrogen atoms in nicotine, thereby enabling effective binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

The rigidity of the linker also plays a significant role in controlling the spatial orientation. In a series of 4-oxypiperidine ethers, replacing a flexible five-methylene group chain with more rigid benzene (B151609), biphenyl, or naphthalene (B1677914) linkers was explored to enhance binding affinity for the histamine (B1213489) H3 receptor. nih.gov The rationale was that a more conformationally restricted moiety would be better fitted to the receptor binding site due to reduced flexibility. nih.gov Indeed, SAR studies showed that substitution on the aromatic linker was critical for activity. nih.gov

The table below illustrates how different linkers can influence the spatial relationship between the piperidine and phenol rings in analogs of this compound.

| Linker Type | Resultant Spatial Orientation | Effect on Target Interaction |

| Short, flexible alkyl | High degree of rotational freedom. | May allow the molecule to adapt to various binding pockets but can also lead to a loss of binding energy due to conformational entropy. |

| Rigid aromatic | Fixed, planar orientation between the two rings. | Can lock the molecule in a highly active conformation, leading to increased potency. However, an incorrect rigid conformation can abolish activity. |

| Amide | Planar and rigid linkage. | The defined geometry can precisely position the piperidine and phenol groups for optimal interaction with target residues. |

| Long, flexible ether | Significant flexibility with a potential for intramolecular interactions. | Allows for a wide range of accessible conformations, one of which may be the bioactive one. The ether oxygen can also serve as a key interaction point. |

Analytical Methods for Detection, Quantification, and Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "(S)-4-(Piperidin-2-yl)phenol," allowing for its separation from complex matrices prior to detection and quantification. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. thermofisher.comresearchgate.net However, direct analysis of "this compound" by GC-MS is challenging due to the low volatility and polar nature imparted by the phenolic hydroxyl and piperidine (B6355638) amine groups. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC injector or column. thermofisher.com

To overcome these limitations, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. Acetylation or silylation are common derivatization strategies for phenolic and amine compounds. researchgate.netresearchgate.net For instance, reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride (B1165640) converts the -OH and -NH groups into trimethylsilyl (B98337) (TMS) ethers/amines or acetylated derivatives, respectively. researchgate.net

Once derivatized, the compound can be effectively separated on a low-polarity capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase) and detected by a mass spectrometer. thermofisher.comresearchgate.net Mass spectrometry provides high selectivity and sensitivity, and the resulting mass spectrum, characterized by the molecular ion and specific fragmentation patterns of the derivative, allows for confident qualitative identification. For quantitative analysis, the system is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the analyte. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | Increases volatility and thermal stability by converting polar -OH and -NH groups to TMS derivatives. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane | Provides separation of analytes based on boiling point and polarity. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. thermofisher.com |

| Oven Program | Initial 60°C, ramp at 10°C/min to 300°C | Separates compounds based on their differential partitioning between the mobile and stationary phases. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for structural identification. |

| MS Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantitative analysis by monitoring specific ions. researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "this compound". nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for quantification, even in complex biological or environmental matrices. nih.govmdpi.com

Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.comresearchgate.net

A critical consideration for "this compound" is its chirality. Enantiomers can have different biological activities, making their separation essential. nih.gov Standard C18 columns will not separate enantiomers. Therefore, chiral stationary phases (CSPs) are required for enantioselective analysis. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and can effectively resolve enantiomers under normal-phase, polar-organic, or reversed-phase conditions. mdpi.comnih.gov

Detection by tandem mass spectrometry (MS/MS) after electrospray ionization (ESI) is the preferred method for quantification. ESI is a soft ionization technique suitable for polar molecules. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Chiral and Achiral Analysis

| Parameter | Achiral Analysis Condition | Chiral Analysis Condition |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient Elution) | Isocratic mixture of n-Hexane and Ethanol (Normal Phase) sapub.org |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion 1; Precursor Ion [M+H]⁺ → Product Ion 2 |

Spectrophotometric and Electrochemical Methods for Phenol (B47542) Detection

Spectrophotometric and electrochemical methods offer alternative approaches for the detection of "this compound," leveraging the reactivity of its phenolic group. These methods can be cost-effective and rapid, though they may offer less selectivity than chromatographic techniques.

Spectrophotometric methods for phenols often rely on a chemical reaction that produces a colored product, which can be quantified by measuring its light absorbance at a specific wavelength. uobaghdad.edu.iqekb.eg A common approach is diazotization, where a diazonium salt is reacted with the phenol in an alkaline medium to form a colored azo dye. ekb.egresearchgate.net The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the phenolic compound. The specificity of this method depends on the derivatizing agent and the potential for other phenolic compounds in the sample to react similarly. chemrj.org

Electrochemical methods are based on the oxidation of the phenolic hydroxyl group at an electrode surface. mdpi.com Techniques like cyclic voltammetry or differential pulse voltammetry can be used to detect phenolic compounds with high sensitivity. mdpi.com The oxidation potential provides a degree of selectivity, as different phenolic structures are oxidized at different potentials. For enhanced selectivity in complex mixtures, electrochemical detectors can be coupled with HPLC, providing both chromatographic separation and sensitive detection of electroactive analytes like "this compound". nih.gov

Table 3: Comparison of Spectrophotometric and Electrochemical Detection

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Spectrophotometry (Azo Dye Formation) | Chemical derivatization to form a chromophore, followed by absorbance measurement. ekb.eg | Cost-effective, simple instrumentation, robust. | May lack selectivity; requires derivatization step; potential interference from other phenols. chemrj.org |

| Electrochemical Detection (e.g., Voltammetry) | Oxidation of the phenolic group at an electrode surface, generating a measurable current. mdpi.com | High sensitivity, fast response, no derivatization needed for the phenol group. mdpi.com | Susceptible to electrode fouling; potential interference from other electroactive species. |

Advanced Characterization for Structural Elucidation of Metabolites and Derivatives in Research Samples

In metabolic studies or chemical synthesis, it is often necessary to identify and structurally characterize unknown metabolites or derivatives of "this compound". This requires advanced analytical techniques capable of providing detailed structural information, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

LC-HRMS, using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of precursor and fragment ions. mdpi.com This accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its identification. Analysis of the fragmentation patterns (MS/MS spectra) can then reveal structural information, such as the location of a modification (e.g., hydroxylation or glucuronidation) on the parent molecule.

For unambiguous structure elucidation, NMR spectroscopy is the most powerful tool. nih.govdlsu.edu.ph A suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is used to piece together the complete chemical structure.

¹H NMR provides information on the number and environment of protons.

¹³C NMR identifies the different carbon environments.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (i.e., which protons are adjacent).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Together, HRMS and NMR provide the definitive evidence required to elucidate the structures of novel metabolites and derivatives of "this compound" encountered in research. dlsu.edu.ph

Preclinical Research Applications and Future Directions

Development as Chemical Probes for Investigating Biological Systems

(S)-4-(Piperidin-2-yl)phenol and its analogues are instrumental in the development of chemical probes, which are essential tools for exploring biological systems. These probes, often incorporating fluorescent tags, enable researchers to study the localization and function of specific receptors and enzymes within cells and tissues. For instance, indole (B1671886) derivatives bearing a spiro[isobenzofuran-piperidine] moiety have been functionalized with fluorescent tags to create high-affinity probes for sigma (σ) receptors. acs.org These fluorescent ligands, with emissions ranging from green to near-infrared, have been successfully used in techniques like flow cytometry and confocal microscopy to investigate σ₂ receptors, demonstrating their specificity and utility in cellular imaging. acs.org

The development of such probes is crucial for understanding the roles of various biological targets in disease. The presynaptic high-affinity choline (B1196258) transporter (CHT), for example, is a key protein in cholinergic signaling and is implicated in several neurological and psychiatric disorders. nih.gov The lack of selective and brain-penetrant chemical probes has historically hindered the study of CHT. nih.gov However, medicinal chemistry efforts have led to the identification of potent and selective CHT inhibitors, such as ML352, derived from a piperidine-based scaffold. nih.gov These novel tool compounds are invaluable for dissecting the role of CHT in both normal physiology and disease states.

Advancements in Medicinal Chemistry for Target-Oriented Drug Discovery and Lead Optimization

In medicinal chemistry, the process of transforming a promising "hit" compound from a high-throughput screen into a viable drug candidate is known as lead optimization. patsnap.comyoutube.com This critical phase involves iterative cycles of designing, synthesizing, and testing new analogues to improve properties like potency, selectivity, and pharmacokinetic profiles. patsnap.com The this compound scaffold is a "privileged scaffold," meaning it can serve as a foundation for developing ligands for a variety of biological targets.

Structure-activity relationship (SAR) studies are a cornerstone of lead optimization, systematically exploring how chemical modifications to a lead compound affect its biological activity. patsnap.comnih.gov For example, in the development of CHT inhibitors, SAR studies revealed that specific substitutions on the piperidine (B6355638) ring and the nature of the amide functionality were critical for potency. nih.gov Similarly, research on piperidine derivatives as triple uptake inhibitors for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters has shown that stereochemistry and the nature of substituents significantly impact activity at these targets. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide these optimization efforts. patsnap.comnih.gov These techniques help predict how structural changes might influence a compound's interaction with its target, thereby accelerating the discovery of more effective and safer drug candidates. patsnap.com The optimization process also focuses on improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to ensure the resulting drug candidate is not only effective but also safe for clinical use. nih.gov

Role as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its direct biological applications, this compound is a versatile chemical intermediate in advanced organic synthesis. The piperidine ring is a common structural motif in many pharmaceuticals and natural products, making its synthesis and functionalization an area of significant interest. nih.gov Various synthetic routes have been developed to produce substituted piperidines, including hydrogenation of pyridines, intramolecular cyclization, and radical-mediated amine cyclization. nih.govmdpi.com

The reactivity of both the phenol (B47542) and piperidine groups in this compound allows for a wide range of chemical modifications, enabling chemists to construct more complex molecules. It serves as a building block for creating diverse libraries of compounds for screening in drug discovery programs. nbinno.com For instance, multi-step syntheses have been employed to create novel series of compounds, such as sulfonamides bearing a piperidine nucleus, which were then evaluated for their biological activities. researchgate.netresearchgate.net The ability to efficiently synthesize and modify this scaffold is crucial for exploring new chemical space and developing novel therapeutic agents. nih.gov

Table 1: Synthetic Routes to Piperidine Derivatives

| Synthetic Method | Description | Key Features |

|---|---|---|

| Hydrogenation/Reduction | Conversion of substituted pyridines to piperidines. | Often requires transition metal catalysts and can be adapted for stereoselective synthesis. nih.govmdpi.com |

| Intramolecular Cyclization | Formation of the piperidine ring through the cyclization of a linear precursor. | Includes methods like oxidative amination of alkenes and reductive amination of amino acids. nih.govmdpi.com |

| Radical-Mediated Cyclization | Use of radical chemistry to form the piperidine ring. | Can be catalyzed by metal complexes like cobalt. nih.govmdpi.com |

Emerging Research Areas and Unexplored Pharmacological Potential of this compound and its Analogues

The versatility of the this compound scaffold suggests that its pharmacological potential is far from fully explored. Research is continuously uncovering new applications for piperidine-containing compounds across a wide range of therapeutic areas. ijnrd.org

One emerging area is the development of novel treatments for neurodegenerative diseases like Alzheimer's. nih.gov Cholinesterase inhibitors are a mainstay of current therapy, and novel piperidine derivatives are being investigated as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijnrd.orgnih.gov Phenoxyethyl piperidine derivatives, for example, have shown promise in animal models of Alzheimer's disease by reversing memory impairments. nih.gov

The anticancer potential of piperidine derivatives is another active area of research. researchgate.net Various structural analogues have demonstrated cytotoxic effects against different cancer cell lines, including leukemia and lung cancer. researchgate.net The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of angiogenesis, and interference with key cellular signaling pathways. researchgate.net

Furthermore, the unique properties of this scaffold make it a candidate for developing agents targeting other diseases. For example, piperidinol analogues have been investigated for their anti-tuberculosis activity. nih.gov The ongoing exploration of new synthetic methodologies to create novel analogues, coupled with advanced screening techniques, will likely uncover new and unexpected therapeutic applications for this versatile chemical entity. mdpi.comacs.org

Table 2: Investigated Therapeutic Areas for Piperidine Derivatives

| Therapeutic Area | Biological Target/Mechanism | Example Application |

|---|---|---|

| Neurodegenerative Diseases | Cholinesterase Inhibition | Treatment of Alzheimer's disease. nih.gov |

| Cancer | Cytotoxicity, Apoptosis Induction, Angiogenesis Inhibition | Development of novel anticancer agents. researchgate.net |

| Infectious Diseases | Antimicrobial Activity | Anti-tuberculosis drug discovery. nih.gov |

| Pain Management | Opioid Receptor Modulation | Development of new analgesics. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.